

Technical Guide: Felotaxel (SHR-110008)

Development and Drug Class

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Compound of Interest

Compound Name: SHR-110008

CAS No.: 944154-59-0

Cat. No.: B610831

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Executive Summary & Drug Class Definition

Felotaxel (Code: **SHR-110008**) is a semi-synthetic taxane derivative belonging to the 9

-dihydro-9,10-O-acetal taxane subclass.^[1] Developed primarily by Jiangsu Hengrui Medicine, it was engineered to address the critical limitation of first-generation taxanes (Paclitaxel, Docetaxel): susceptibility to P-glycoprotein (P-gp) mediated efflux, which drives Multidrug Resistance (MDR).

Unlike Cabazitaxel, which modifies the C-7 and C-10 positions with methoxy groups to evade P-gp, Felotaxel utilizes a unique acetal modification at the C-9/C-10 ring junction. While it demonstrated superior potency in preclinical MDR models, its clinical progression (Phase I) has stalled in favor of immuno-oncology pipelines, making it a critical case study in the structure-activity relationship (SAR) of next-generation microtubule stabilizers.

Chemical Biology & Structural Logic

The development of Felotaxel was driven by a specific SAR hypothesis: modifying the taxane core to reduce affinity for the ABCB1 (P-gp) transporter while maintaining high affinity for the

-tubulin binding site.

Structural Evolution

- Parent Scaffold: Docetaxel.^{[1][2][3]}

- **Modification:** The C-9 ketone and C-10 functional groups are bridged to form a 9-dihydro-9,10-O-acetal moiety.
- **Mechanistic Impact:** This rigidification of the B-ring alters the lipophilicity and 3D conformation of the molecule, sterically hindering its recognition by the drug-binding pocket of P-gp pumps.

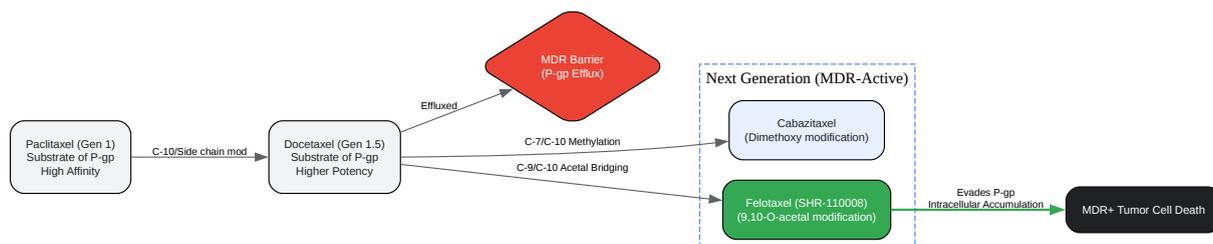
Mechanism of Action (MOA)

Felotaxel functions as a classical mitotic inhibitor:

- **Binding:** Binds reversibly to the N-terminal 31 amino acids of the α -tubulin subunit within the microtubule lumen.
- **Stabilization:** Promotes polymerization of tubulin dimers into stable microtubules and suppresses dynamic instability (catastrophe rates).
- **Arrest:** Prevents the formation of a functional mitotic spindle, arresting cells in the G2/M phase.
- **Apoptosis:** Prolonged arrest triggers Bcl-2 phosphorylation and the intrinsic apoptotic cascade.

Visualization: Taxane Evolution & MDR Evasion

The following diagram illustrates the structural logic distinguishing Felotaxel from its predecessors.



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Caption: Structural lineage showing Felotaxel's design to bypass P-gp efflux via C-9/C-10 acetal modification.

Preclinical Pharmacology & Toxicology

Researchers investigating Felotaxel must consider its distinct pharmacokinetic (PK) profile compared to standard taxanes.

In Vitro Potency

In comparative cytotoxicity assays (MTT/CCK-8), Felotaxel exhibits:

- Sensitive Lines: Equivalent or slightly superior potency to Docetaxel in KB, H460, and MCF-7 cell lines.
- Resistant Lines: Significantly lower IC50 values (2-10 fold) compared to Docetaxel in P-gp overexpressing lines (e.g., KBv200, MCF-7/Adr). This confirms the "MDR-reversal" phenotype.

Pharmacokinetics (PK) & Distribution

Unlike Paclitaxel (hepatic clearance/biliary excretion), Felotaxel shows a unique tissue distribution profile in rodent models.

- Plasma Protein Binding: Linear relationship with concentration.[1]
- Tissue Distribution: Rapid distribution to normal tissues.[2] Notably, renal tissue exposure is exceptionally high (2-8x higher than plasma), suggesting the kidney is a major organ for distribution, though urinary excretion of the parent drug remains low (<1%). This implies extensive renal metabolism or tissue retention.
- Metabolism: Investigated via LC-MS/MS; susceptible to CYP450 metabolism, requiring caution with CYP3A4 inhibitors.

Table 1: Comparative PK Parameters (Rat Model, IV 5mg/kg)

Parameter	Docetaxel (Reference)	Felotaxel (SHR-110008)	Clinical Implication
Half-life ()	~1-2 h (Alpha phase)	Similar range	Requires frequent dosing or infusion.
AUC	Standard	Comparable	Systemic exposure is maintained.
Tissue Partition (Kidney)	Moderate	High	Potential for renal toxicity monitoring.
MDR Activity (IC50)	High (Resistant)	Low (Sensitive)	Efficacy in refractory tumors.

Clinical Development History

Phase I: Dose Escalation & Safety

- Sponsor: Jiangsu Hengrui Medicine.[4][5]
- Timeline: Circa 2011–2014.

- Objective: Determine Maximum Tolerated Dose (MTD) and PK profile in patients with advanced solid tumors.
- Methodology: Standard 3+3 dose-escalation design.
- Key Findings:
 - Dose-Limiting Toxicity (DLT): Neutropenia (common to taxanes).
 - Adverse Events: Hypersensitivity (requires premedication), fatigue, and gastrointestinal distress.
 - PK Validation: Confirmed linear pharmacokinetics in humans.

Current Status (2024/2025)

Despite promising preclinical data, Felotaxel does not appear to have progressed to pivotal Phase III trials or received market approval under this name.

- Strategic Shift: The developer (Hengrui) shifted focus toward Apatinib (Rivoceranib), Camrelizumab (PD-1), and Pyrotinib, which offered higher commercial potential in the immuno-oncology era.
- Competition: The approval of Cabazitaxel (Sanofi) for hormone-refractory prostate cancer likely saturated the "MDR-taxane" market niche, raising the barrier for Felotaxel's commercial viability.

Technical Protocols for Researchers

For scientists continuing research on 9,10-O-acetal taxanes, the following validated protocols are recommended.

Protocol: LC-MS/MS Quantification of Felotaxel

Required for PK studies to distinguish Felotaxel from metabolites.

- Instrumentation: Triple Quadrupole MS (e.g., API 4000) coupled with HPLC.
- Column: C18 Reverse Phase (e.g., Dikma C18, 5

m).

- Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution, typically 50:50 to 80:20).
- Sample Prep:
 - Aliquot 100 L plasma.[2]
 - Add Internal Standard (IS): Paclitaxel or Tinidazole.
 - Liquid-Liquid Extraction (LLE) with Ethyl Acetate (1 mL). Vortex 3 min, Centrifuge 10 min @ 10,000 rpm.
 - Evaporate supernatant under stream; reconstitute in mobile phase.
- Detection: Positive Ion Mode (ESI+). Monitor specific transitions (Parent Daughter).

Protocol: Tubulin Polymerization Assay

Validates the mechanism of action.

- Reagents: Purified tubulin (>99%, porcine brain), GTP (1 mM), Fluorescence reporter (DAPI or intrinsic turbidity).
- Setup: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
- Reaction:
 - Blank: Tubulin + GTP + DMSO.
 - Control: Tubulin + GTP + Paclitaxel (10

M).

- Test: Tubulin + GTP + Felotaxel (1, 5, 10

M).

- Measurement: Monitor Absorbance at 340 nm (turbidity) or Fluorescence (Ex 360/Em 450) every 30s for 60 mins at 37°C.
- Analysis: Calculate

(rate of polymerization) and Steady State Mass. Felotaxel should show a left-shifted curve (faster polymerization) vs. vehicle.

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